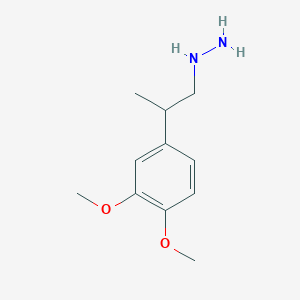

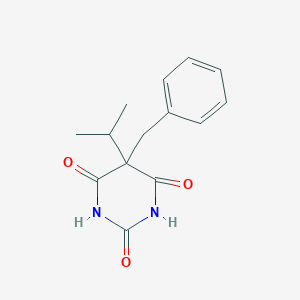

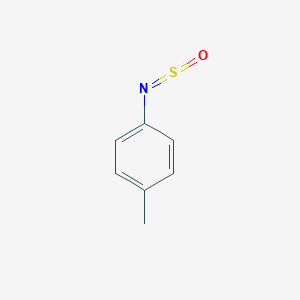

Barbituric acid, 5-benzyl-5-isopropyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Barbituric acid, 5-benzyl-5-isopropyl-, also known as phenobarbital, is a synthetic compound that belongs to the class of barbiturates. It was first synthesized in 1912 and has since been widely used as a sedative, hypnotic, and anticonvulsant drug. Phenobarbital is a potent drug that acts on the central nervous system and has been extensively studied for its biochemical and physiological effects.

科学的研究の応用

Phenobarbital has been extensively studied for its therapeutic effects in the treatment of epilepsy, insomnia, and anxiety disorders. It is also used as a sedative in anesthesia and as a treatment for alcohol withdrawal syndrome. In addition to its clinical applications, Barbituric acid, 5-benzyl-5-isopropyl-l has been used as a research tool to study the central nervous system and its functions. Phenobarbital has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. Phenobarbital has also been used to induce sleep in animal models and to study the effects of sleep deprivation on cognitive function.

作用機序

Phenobarbital acts on the central nervous system by enhancing the activity of GABA receptors, which are the major inhibitory neurotransmitters in the brain. GABA receptors are composed of several subunits, including alpha, beta, and gamma subunits. Phenobarbital binds to the beta subunit of GABA receptors and increases the duration of the opening of the chloride ion channel, leading to hyperpolarization of the neuron and inhibition of neuronal activity. Phenobarbital also has an indirect effect on the activity of glutamate receptors, which are the major excitatory neurotransmitters in the brain. Phenobarbital increases the uptake of glutamate by astrocytes, which reduces the concentration of glutamate in the synaptic cleft and reduces the excitability of neurons.

Biochemical and Physiological Effects

Phenobarbital has a range of biochemical and physiological effects, depending on the dose and duration of treatment. At low doses, Barbituric acid, 5-benzyl-5-isopropyl-l acts as a sedative and hypnotic, reducing anxiety and promoting sleep. At higher doses, Barbituric acid, 5-benzyl-5-isopropyl-l acts as an anticonvulsant, reducing the frequency and severity of seizures. Phenobarbital also has muscle relaxant properties, which can be useful in the treatment of muscle spasms and spasticity. Phenobarbital has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Phenobarbital also has antioxidant properties, reducing oxidative stress and protecting against cellular damage.

実験室実験の利点と制限

Phenobarbital is a useful tool for studying the central nervous system and its functions. It is a potent drug that can be used to induce sleep or reduce neuronal excitability in animal models. Phenobarbital has been used to study the effects of sleep deprivation on cognitive function and to investigate the mechanisms of action of other drugs that act on GABA receptors. However, Barbituric acid, 5-benzyl-5-isopropyl-l has limitations as a research tool. It has a narrow therapeutic window and can cause respiratory depression and other side effects at high doses. Phenobarbital also has a long half-life, which can make it difficult to control the duration of its effects.

将来の方向性

There are several future directions for research on Barbituric acid, 5-benzyl-5-isopropyl-l and its effects on the central nervous system. One area of research is the development of new barbiturate derivatives that have improved therapeutic profiles and fewer side effects. Another area of research is the investigation of the long-term effects of Barbituric acid, 5-benzyl-5-isopropyl-l on brain function and behavior. Phenobarbital has been shown to have neuroprotective effects in animal models of brain injury and stroke, but its effects on cognitive function and behavior are not well understood. Finally, research is needed to investigate the potential use of Barbituric acid, 5-benzyl-5-isopropyl-l as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Phenobarbital has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of these diseases.

合成法

Phenobarbital is synthesized by reacting barbituric acid with benzyl chloride and isopropylamine. The reaction takes place in the presence of a strong base, such as sodium hydroxide, and yields Barbituric acid, 5-benzyl-5-isopropyl-l as a white crystalline powder. The synthesis of Barbituric acid, 5-benzyl-5-isopropyl-l is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.

特性

CAS番号 |

17013-33-1 |

|---|---|

製品名 |

Barbituric acid, 5-benzyl-5-isopropyl- |

分子式 |

C14H16N2O3 |

分子量 |

260.29 g/mol |

IUPAC名 |

5-benzyl-5-propan-2-yl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C14H16N2O3/c1-9(2)14(8-10-6-4-3-5-7-10)11(17)15-13(19)16-12(14)18/h3-7,9H,8H2,1-2H3,(H2,15,16,17,18,19) |

InChIキー |

UMNUSSWRSRDUIL-UHFFFAOYSA-N |

SMILES |

CC(C)C1(C(=O)NC(=O)NC1=O)CC2=CC=CC=C2 |

正規SMILES |

CC(C)C1(C(=O)NC(=O)NC1=O)CC2=CC=CC=C2 |

その他のCAS番号 |

17013-33-1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hydroxy-1-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B95319.png)

![Ethenyl[tris(prop-2-en-1-yloxy)]silane](/img/structure/B95329.png)

![6H,12H-Indazolo[2,1-a]indazole-6,12-dione](/img/structure/B95331.png)